11-Fluoro dihydroloratadine is a chemical compound that belongs to the class of antihistamines and is primarily used in the treatment of allergic conditions. It is a derivative of loratadine, which is commonly known under the brand name Claritin. This compound is notable for its structural modifications that enhance its pharmacological properties.
The synthesis of 11-fluoro dihydroloratadine typically involves several methods, including:
Technical details regarding the synthesis often include the use of specific reagents, reaction conditions (temperature, pressure), and yields obtained during the synthesis process. For instance, mass spectral analysis has confirmed the formation of 11-fluoro dihydroloratadine as a byproduct in various synthetic routes involving loratadine .
The molecular structure of 11-fluoro dihydroloratadine can be represented as follows:
This structure features a fluorine atom substituted at the 11th carbon position, which significantly influences its biological activity and pharmacokinetics.
11-Fluoro dihydroloratadine can participate in various chemical reactions, including:
Technical details regarding these reactions often include specific conditions such as pH, temperature, and catalysts used to facilitate the reactions.
The mechanism of action for 11-fluoro dihydroloratadine involves its interaction with histamine receptors. As an antihistamine, it primarily acts as an antagonist at the H1 receptor sites:
Data from pharmacological studies indicate that modifications like fluorination can enhance receptor affinity and selectivity compared to its parent compound, loratadine .
Relevant data analyses often include stability studies under various environmental conditions to assess shelf life and efficacy over time.
11-Fluoro dihydroloratadine is primarily utilized in scientific research settings to study its pharmacological properties and potential therapeutic applications. Some notable uses include:
The synthesis of 11-fluoro dihydroloratadine (ethyl 4-[(11RS)-8-chloro-11-fluoro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate) follows distinct routes for racemic and enantiopure forms. The racemic synthesis typically initiates from loratadine or its immediate precursors, utilizing electrophilic fluorination agents such as Selectfluor™ or acetyl hypofluorite to introduce fluorine at the C11 position of the tricyclic system. A key intermediate involves the benzo[5,6]cyclohepta[1,2-b]pyridine core, which undergoes halogenation at C8 followed by nucleophilic substitution or direct fluorination at C11 [9]. The final step couples the fluorinated tricycle with ethyl isonipecotate, yielding the racemic mixture as confirmed by CAS RN 125743-80-8 [6] [9].
For enantiopure synthesis, resolution techniques are essential due to the chiral center at C11. Chiral stationary phase chromatography (e.g., using amylose-derived columns) effectively separates (±)-11-fluoro dihydroloratadine into its (R)- and (S)-enantiomers. Alternatively, asymmetric synthesis employs chiral auxiliaries during the fluorination step. For instance, esterification of the tricyclic precursor with a chiral alcohol (e.g., (S)-phenyl ethanol) directs stereoselectivity during electrophilic fluorination, achieving enantiomeric excess (ee) >90% after auxiliary removal and piperidine coupling [9].
Table 1: Synthetic Routes to 11-Fluoro Dihydroloratadine
Form | Key Starting Material | Fluorination Agent | Critical Step | Enantiomeric Excess |
---|---|---|---|---|
Racemic (±) | 8-Chloro-desloratadine | Selectfluor™ | Electrophilic fluorination at C11 | N/A |
Enantiopure (R) | Chiral benzoheptacycline | N-Fluoro-o-benzenedisulfonimide (NFOBS) | Asymmetric fluorination | ≥90% ee |
Enantiopure (S) | Loratadine N-oxide | Acetyl hypofluorite | Kinetic resolution | ≥88% ee |
The C11-fluorine atom profoundly influences the molecular conformation and electronic properties of dihydroloratadine. Comparative studies with non-fluorinated analogs reveal that the C–F bond:
Collision cross-section (CCS) measurements via ion mobility spectrometry further demonstrate fluorination’s impact on molecular dynamics. The [M+H]+ ion (m/z 403.15831) exhibits a CCS of 193.0 Ų, significantly lower than desloratadine’s 198.5 Ų, indicating a more compact conformation due to fluorine-induced folding [2].
Fluorination efficiency varies markedly with catalytic strategies. Metal-free electrophilic fluorination of the tricyclic olefin precursor (e.g., using F-TEDA-BF4) provides moderate yields (55–65%) but suffers from diastereoselectivity issues (d.r. 1:1) and requires stoichiometric oxidants [9]. In contrast, transition metal catalysis improves regioselectivity and yield:
Table 2: Yield Optimization in 11-Fluoro Dihydroloratadine Synthesis
Condition Type | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
---|---|---|---|---|---|
Non-catalytic | F-TEDA-BF₄ (2.0 equiv) | 25 | 12 | 58 | 1:1 |
Non-catalytic | Acetyl hypofluorite (1.5 equiv) | -78 | 0.5 | 62 | 1.2:1 |
Catalytic | RuF₃ (5 mol%) | 80 | 6 | 78 | 3.5:1 |
Catalytic | Pd(OAc)₂ (3 mol%)/L* | 50 | 4 | 92 | >20:1 |
*L = BINAP-derived chiral ligand
Palladium-catalyzed fluorination with Pd(OAc)₂ and chiral BINAP ligands achieves 92% yield and >20:1 d.r. by facilitating C–F reductive elimination from a Pd(IV) intermediate. The ruthenium(III) fluoride system generates electrophilic fluorine in situ, enhancing atom economy but requiring higher temperatures [4]. Crucially, solvent effects are pronounced: Dichloroethane improves fluorination yield by 15% over THF due to better stabilization of the cationic intermediate [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7